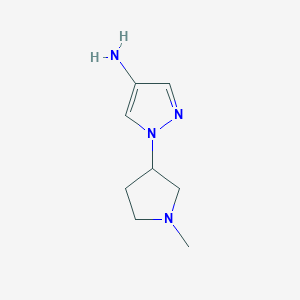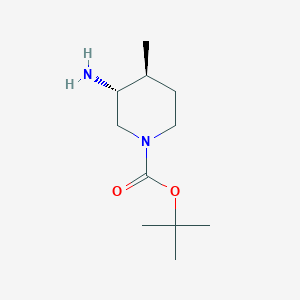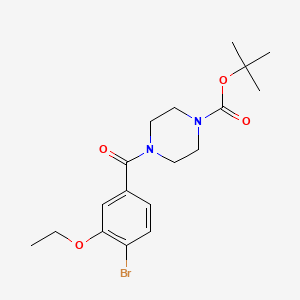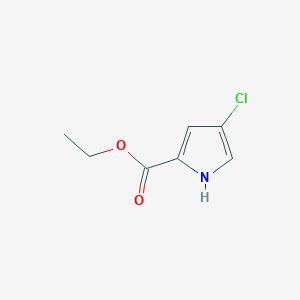
Ethyl 4-chloro-1H-pyrrole-2-carboxylate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrrole derivatives, including Ethyl 4-chloro-1H-pyrrole-2-carboxylate, often involves aldol condensation . For instance, ethyl 3, 5-dimethyl-4-actyl-1H-pyrrole-2-carboxylate can be synthesized with furan-2-carbaldehyde in the presence of a strong hydroxyl base as a catalyst .Molecular Structure Analysis
The molecular structure of Ethyl 4-chloro-1H-pyrrole-2-carboxylate can be represented by the SMILES stringCCOC(=O)c1ccc[nH]1 . The InChI code for this compound is 1S/C7H9NO2/c1-2-10-7(9)6-4-3-5-8-6/h3-5,8H,2H2,1H3 . Physical And Chemical Properties Analysis
Ethyl 4-chloro-1H-pyrrole-2-carboxylate is a solid at room temperature . It has a molecular weight of 165.6 g/mol. The compound’s storage temperature is 4°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Development of Novel Compounds
Ethyl 4-chloro-1H-pyrrole-2-carboxylate plays a crucial role in synthesizing various novel pyrrole derivatives. For instance, the reaction of ethyl 2-chloroacetoacetate and its 4-chloro isomer with cyanoacetamide, catalyzed by triethylamine, produces high yields of ethyl 4-cyano-2-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate, enabling access to a library of important pyrrole systems (Dawadi & Lugtenburg, 2011). Similarly, reactions involving ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate and substituted hydrazines demonstrate the compound’s versatility in creating regioisomeric pyrazoles (Mikhed’kina et al., 2009).
Spectroscopic and Quantum Chemical Analysis
In the realm of spectroscopy and quantum chemistry, derivatives of Ethyl 4-chloro-1H-pyrrole-2-carboxylate are examined for structural evaluation and chemical reactivity. A study on ethyl 4-[3-(4-chloro-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate (ECADPC) and its nitro-substituted counterpart involved conformational analysis and quantum theory of atoms in molecules (QTAIM), highlighting its potential in non-linear optical (NLO) applications due to its transparency in the visible region and significant static first hyperpolarizability values (Singh et al., 2015).
Synthetic Methods and Industrial Applications
Ethyl 4-chloro-1H-pyrrole-2-carboxylate is also significant in improving synthetic methods for industrial production. For example, a study demonstrated an enhanced method for synthesizing ethyl 4-bromo-5-nitro-1H-pyrrole-2-carboxylate, starting from pyrrole and achieving a high total yield, suitable for industrial scale (Rong-xin, 2011).
Antimicrobial Agent Development
Ethyl 4-chloro-1H-pyrrole-2-carboxylate derivatives have been investigated as potential antimicrobial agents. A study focused on ethyl 5-chloro-4-formyl-1H-pyrrole-3-carboxylates, transformed into carbamides, revealed significant anti-staphylococcus and antifungal activities, marking their potential in antimicrobial research (Biointerface Research in Applied Chemistry, 2020).
Safety And Hazards
Ethyl 4-chloro-1H-pyrrole-2-carboxylate is classified as harmful and has the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapors; avoiding contact with skin and eyes; using personal protective equipment; ensuring adequate ventilation; and removing all sources of ignition .
Eigenschaften
IUPAC Name |
ethyl 4-chloro-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2/c1-2-11-7(10)6-3-5(8)4-9-6/h3-4,9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYBXZKEVKPOFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CN1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-chloro-1H-pyrrole-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B1403297.png)
![Spiro[2.3]hexane-5-carboxylic acid methyl ester](/img/structure/B1403303.png)
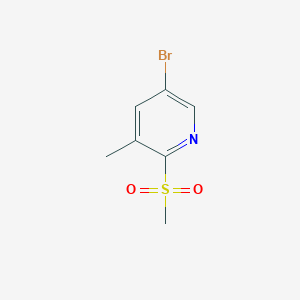
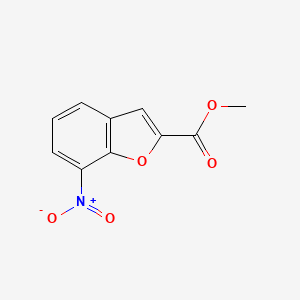
![4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylic acid dihydrochloride](/img/structure/B1403307.png)
![2-Methoxythieno[3,2-D]pyrimidine](/img/structure/B1403309.png)
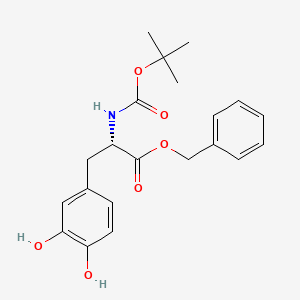
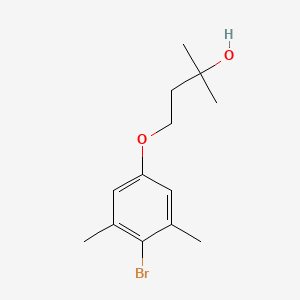
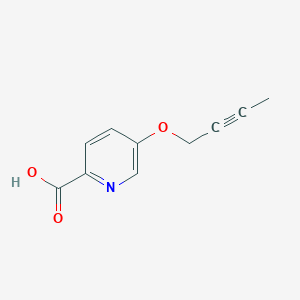
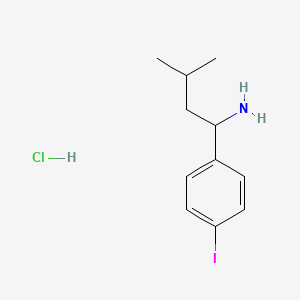
![Ethyl imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B1403315.png)
